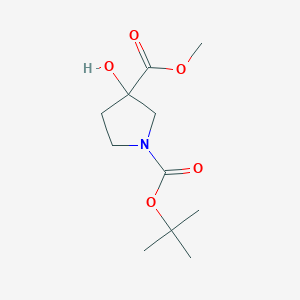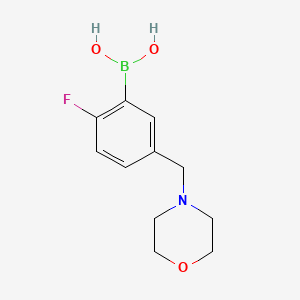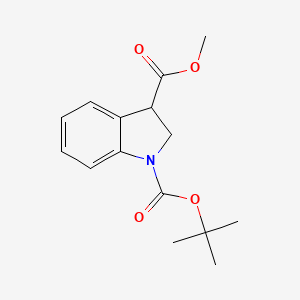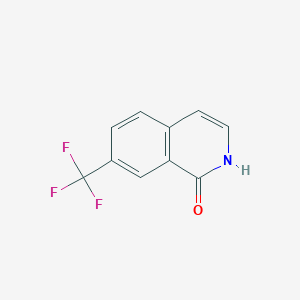
4-(Difluormethoxy)-3-nitrobenzoesäure
Übersicht
Beschreibung
4-(Difluoromethoxy)-3-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a difluoromethoxy group and a nitro group attached to a benzene ring
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-3-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials with specific properties.
Wirkmechanismus
Target of Action
The primary target of 4-(Difluoromethoxy)-3-nitrobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . It is particularly involved in the Epithelial-Mesenchymal Transition (EMT) process, which is a key factor in the pathogenesis of pulmonary fibrosis .
Mode of Action
The compound interacts with its target by inhibiting the TGF-β1-induced EMT process . Specifically, it reduces the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, which are markers of EMT, and increases the expression of E-cadherin, a protein that helps cells stick together and inhibits EMT . Furthermore, the compound significantly reduces the phosphorylation levels of Smad2/3, which are proteins that get activated by TGF-β1 and play a key role in the EMT process .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway . In this pathway, TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This complex moves to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . By inhibiting this pathway, the compound prevents the excessive deposition of extracellular matrix components, which is a characteristic feature of fibrosis .
Pharmacokinetics
The compound has been used to treat rats in studies, suggesting that it has sufficient bioavailability to exert its effects .
Result of Action
The compound has been shown to attenuate TGF-β1-induced EMT in A549 cells (a type of lung cancer cell line) and bleomycin-induced pulmonary fibrosis in rats . It improves lung function, reduces lung inflammation and fibrosis, reduces collagen deposition, and reduces the expression of E-cadherin .
Action Environment
It’s worth noting that the compound’s effects have been studied both in vitro (in a549 cells) and in vivo (in rats), suggesting that it is effective in different environments .
Biochemische Analyse
Biochemical Properties
4-(Difluoromethoxy)-3-nitrobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as transforming growth factor-beta 1 (TGF-β1)-induced epithelial-mesenchymal transformation (EMT) in type 2 lung epithelial cells . This inhibition is achieved through the reduction of Smad2/3 phosphorylation levels, which are crucial for the EMT process. Additionally, 4-(Difluoromethoxy)-3-nitrobenzoic acid interacts with extracellular matrix components, influencing their deposition and organization.
Cellular Effects
The effects of 4-(Difluoromethoxy)-3-nitrobenzoic acid on various types of cells and cellular processes are profound. In lung epithelial cells, it has been shown to inhibit the expression of proteins such as alpha-smooth muscle actin (α-SMA), vimentin, and collagen I, while increasing the expression of E-cadherin . These changes impact cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing lung inflammation and fibrosis. The compound’s ability to modulate these cellular processes makes it a potential therapeutic agent for conditions like idiopathic pulmonary fibrosis.
Molecular Mechanism
At the molecular level, 4-(Difluoromethoxy)-3-nitrobenzoic acid exerts its effects through specific binding interactions with biomolecules. It inhibits the phosphorylation of Smad2/3, which are key signaling molecules in the TGF-β1 pathway . This inhibition prevents the downstream signaling events that lead to EMT and fibrosis. Additionally, the compound may interact with other proteins and enzymes involved in cellular signaling and gene expression, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Difluoromethoxy)-3-nitrobenzoic acid have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 4-(Difluoromethoxy)-3-nitrobenzoic acid can lead to sustained inhibition of EMT and reduced fibrosis in in vitro and in vivo models . The compound’s stability and potential degradation products must be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of 4-(Difluoromethoxy)-3-nitrobenzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits EMT and reduces fibrosis without causing significant adverse effects . At higher doses, there may be threshold effects that lead to toxicity or other adverse reactions. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4-(Difluoromethoxy)-3-nitrobenzoic acid is involved in specific metabolic pathways that influence its activity and effects. The compound interacts with enzymes and cofactors that modulate its metabolism and bioavailability. These interactions can affect metabolic flux and the levels of metabolites, ultimately influencing the compound’s efficacy and safety .
Transport and Distribution
The transport and distribution of 4-(Difluoromethoxy)-3-nitrobenzoic acid within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. These interactions can affect the compound’s accumulation in target tissues and its overall bioavailability .
Subcellular Localization
The subcellular localization of 4-(Difluoromethoxy)-3-nitrobenzoic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-nitrobenzoic acid typically involves multiple steps. One common method starts with the difluoromethylation of a suitable precursor, such as 4-hydroxy-3-nitrobenzoic acid. This can be achieved using difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone .
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of more efficient difluoromethylating agents and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethoxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Reduction: The major product is 4-(Difluoromethoxy)-3-aminobenzoic acid.
Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Difluoromethoxy)-3-hydroxybenzoic acid
- 4-(Difluoromethoxy)-3-aminobenzoic acid
- 4-(Methoxy)-3-nitrobenzoic acid
Uniqueness
4-(Difluoromethoxy)-3-nitrobenzoic acid is unique due to the presence of both the difluoromethoxy and nitro groups, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO5/c9-8(10)16-6-2-1-4(7(12)13)3-5(6)11(14)15/h1-3,8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBVFSSLGYGGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906747-90-8 | |
| Record name | 4-(difluoromethoxy)-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1389302.png)


![2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1389308.png)

![5-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B1389310.png)



![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline](/img/structure/B1389317.png)
![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-ethoxyethoxy)-benzyl]amine](/img/structure/B1389318.png)
![N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline](/img/structure/B1389319.png)
![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline](/img/structure/B1389322.png)
